4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide
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Description
4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide, also known as EHM-1, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the family of benzamides and has been synthesized using various methods.
Scientific Research Applications
- Research Findings : A study investigated the antiviral activity of N-(4-Hydroxycyclohex-2-en-1-yl)quinoline-2-carboxamide against H1N1. The compound demonstrated promising inhibitory effects in vitro .
- Mechanism : The synthetic protocol involved nitrosocarbonyl chemistry, a remarkable piece of organic chemistry .
- Applications : These analogues have been explored for their antiviral activity against various viruses, including herpes, varicella, and human papilloma virus (HPV) .
- Target : The influenza A virus relies on receptor-binding complexes containing hemagglutinin (HA) and neuraminidase (NA). HA facilitates viral entry into host cells .
- H1N1 Virus : The human pandemic influenza A (H1N1) virus resulted from genetic reassortment of avian flu, swine flu, and human flu viruses .
Antiviral Activity
Carbocyclic Nucleoside Analogues
Influenza A Virus Inhibition
Synthetic Approaches
Molecular Characteristics and Pathogenic Properties
Comparison with Existing Antivirals
properties
IUPAC Name |
4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-2-20-14-8-6-13(7-9-14)15(18)17-12-16(19)10-4-3-5-11-16/h4,6-10,19H,2-3,5,11-12H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSXGASHXUTTMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2(CCCC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide |
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